Desfluoro Risperidone

Description

BenchChem offers high-quality Desfluoro Risperidone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desfluoro Risperidone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2/c1-16-18(23(28)27-12-5-4-8-21(27)24-16)11-15-26-13-9-17(10-14-26)22-19-6-2-3-7-20(19)29-25-22/h2-3,6-7,17H,4-5,8-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOGUXWMVNJOPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147558 |

Source

|

| Record name | Desfluoro risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106266-09-5 |

Source

|

| Record name | Desfluororisperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106266-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desfluoro risperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106266095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desfluoro risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESFLUORO RISPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00J14P0P46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of Desfluoro Risperidone

An In-depth Technical Guide to the Physical and Chemical Properties of Desfluoro Risperidone

Executive Summary

Desfluoro Risperidone, identified systematically as Risperidone EP Impurity K, is a critical process-related impurity and a close structural analog of the atypical antipsychotic drug Risperidone.[1][2] Its defining characteristic is the absence of a fluorine atom on the benzisoxazole ring, a seemingly minor modification that can significantly influence the molecule's electronic properties and, by extension, its physicochemical and biological behavior.[1] This guide offers a comprehensive examination of the known physical and chemical properties of Desfluoro Risperidone, providing researchers, analytical scientists, and drug development professionals with a foundational understanding of this compound. While direct pharmacological and metabolic studies on Desfluoro Risperidone are limited, this document synthesizes available data and draws logical inferences from the well-characterized parent compound, Risperidone, to provide a holistic technical overview.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the cornerstone of all further scientific investigation. Desfluoro Risperidone is a heterocyclic compound belonging to the benzisoxazole class.

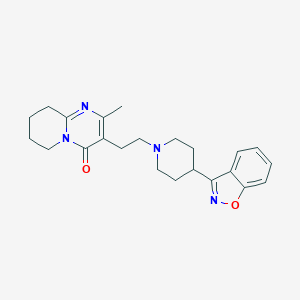

Systematic IUPAC Name: 3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.[3][4]

Synonyms: Risperidone EP Impurity K, Desfluororisperidone.[2]

Key Identifiers:

Structural Analysis

The structure of Desfluoro Risperidone is identical to that of Risperidone, with the exception of a hydrogen atom replacing the fluorine atom at the 6-position of the benzisoxazole moiety. This substitution is the sole structural difference.[1]

Caption: 2D structure of Desfluoro Risperidone.

Comparative Structure: Risperidone and Paliperidone

To appreciate the significance of Desfluoro Risperidone, it is essential to compare it with its parent drug, Risperidone, and Risperidone's primary active metabolite, Paliperidone (9-hydroxyrisperidone).[1][6]

-

Risperidone: Contains a fluorine atom at the 6-position of the benzisoxazole ring. This electronegative atom can influence metabolic stability and receptor binding affinity.[1]

-

Paliperidone (9-hydroxyrisperidone): Is the product of CYP2D6-mediated hydroxylation of Risperidone.[6][7] It differs from Risperidone by the addition of a hydroxyl group.

-

Desfluoro Risperidone: Lacks the fluorine atom, which is a common bioisosteric substitution in medicinal chemistry used to modulate physicochemical properties like lipophilicity and metabolic stability.[1]

Caption: Relationship between Risperidone and its key analogs.

Physical Properties

The physical properties of an active pharmaceutical ingredient (API) or its impurities are critical for formulation development, manufacturing, and predicting its behavior in biological systems. The data for Desfluoro Risperidone is primarily based on supplier technical sheets and predictive models.

| Property | Value | Source / Comment |

| Appearance | Off-white solid | Daicel Pharma Standards[8] |

| Melting Point | 183.1 °C | ChemicalBook[2] |

| Boiling Point | 569.9 ± 60.0 °C | Predicted (ChemicalBook)[2] |

| Density | 1.33 ± 0.1 g/cm³ | Predicted (ChemicalBook)[2] |

| pKa | 8.17 ± 0.10 | Predicted (ChemicalBook)[2] |

| Solubility | Soluble in Acetonitrile. Slightly soluble in Chloroform and Methanol. | Daicel Pharma Standards, ChemicalBook[2][8] |

| Storage Condition | 2-8 °C | ChemicalBook, Daicel Pharma Standards[2][8] |

Chemical Properties and Stability

While dedicated stability studies for Desfluoro Risperidone are not widely published, its chemical behavior can be inferred from the known degradation pathways of Risperidone.[1] Risperidone is susceptible to degradation under stress conditions, particularly oxidation.[9][10]

Potential Degradation Pathways

The primary degradation pathways for the Risperidone scaffold involve:

-

Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, leading to the formation of Risperidone N-oxide. This is a common metabolic and chemical degradation route.[10][11] It is highly probable that Desfluoro Risperidone would undergo a similar N-oxidation.

-

Hydrolysis: Under strong acidic or basic conditions, the benzisoxazole ring can be cleaved.[10] Studies on Risperidone have also shown degradation in the presence of bacteria, leading to cleavage of the benzisoxazole ring to form 2-hydroxybenzoyl-risperidone.[12]

-

Hydroxylation: While primarily a metabolic process (formation of Paliperidone), hydroxylation can also occur as a chemical degradation process.[10]

Caption: Postulated degradation pathways for Desfluoro Risperidone.

Pharmacological and Metabolic Profile (Inferred)

There is a conspicuous absence of direct pharmacological and metabolic research on Desfluoro Risperidone in publicly available literature.[1] However, its profound structural similarity to Risperidone allows for educated hypotheses regarding its potential biological activity.

Potential Receptor Binding

Risperidone's therapeutic action is mediated through a combination of potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[13][14][15] It also exhibits high affinity for α1- and α2-adrenergic receptors and histamine H1 receptors, with negligible affinity for cholinergic receptors.[1][13][15]

Given that the core pharmacophore responsible for this binding profile is largely unaltered in Desfluoro Risperidone, it is plausible that it retains a similar receptor binding profile. The removal of the highly electronegative fluorine atom could subtly modulate the affinity for these targets, but a complete loss of activity is unlikely.

Postulated Metabolic Pathways

The metabolism of Risperidone is well-documented and is dominated by the cytochrome P450 (CYP) enzyme system.[1]

-

Primary Pathway: Risperidone is extensively metabolized by CYP2D6 to its active metabolite, 9-hydroxyrisperidone (Paliperidone).[6][7][16][17]

-

Secondary Pathway: CYP3A4 also contributes to the metabolism of Risperidone, though to a lesser extent.[7]

The fluorine atom in Risperidone can act as a metabolic shield, blocking potential sites of oxidation. Its absence in Desfluoro Risperidone might open up new metabolic pathways or alter the rate of existing ones. It is reasonable to assume that Desfluoro Risperidone is also a substrate for CYP2D6 and CYP3A4, but the precise kinetics and resulting metabolites would require dedicated experimental study.

Caption: Comparative metabolic pathways.

Analytical Characterization

As a known impurity, the accurate detection and quantification of Desfluoro Risperidone are paramount for the quality control of Risperidone drug products. The analytical methods developed for Risperidone are directly applicable, with minor modifications.[18]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the principal techniques for analysis.[1][18]

Protocol: Representative RP-HPLC Method for Impurity Profiling

This protocol is adapted from established methods for Risperidone and would serve as a starting point for the specific analysis of Desfluoro Risperidone.[9][19]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[19]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.5) and organic solvents like acetonitrile and methanol. A typical ratio might be 65:20:15 (buffer:acetonitrile:methanol, v/v/v).[9]

-

Sample Preparation:

-

Accurately weigh and dissolve the Risperidone bulk drug or crushed tablet powder in a suitable solvent (e.g., methanol).

-

Dilute to a known concentration (e.g., 100 µg/mL).

-

Filter the solution through a 0.45 µm filter before injection.

-

-

Injection Volume: 10-20 µL.

-

Analysis: The retention time for Desfluoro Risperidone will be distinct from Risperidone, allowing for identification and quantification against a certified reference standard.

LC-MS/MS for Bioanalysis: For quantifying trace levels in biological matrices like plasma, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[1] Methods validated for Risperidone can be adapted, typically involving protein precipitation or solid-phase extraction followed by analysis using a C18 column and a mobile phase of 0.1% formic acid in acetonitrile.[1]

Analytical Workflow Visualization

Caption: General workflow for analytical characterization.

Conclusion

Desfluoro Risperidone is more than a mere process impurity; it is a key structural analog that provides valuable insights into the structure-activity relationships of the benzisoxazole class of antipsychotics. This guide has synthesized the available data on its physical and chemical properties, establishing a foundational dataset for researchers. While its identity, physical characteristics, and the analytical methods for its detection are well-defined, its specific pharmacological, toxicological, and metabolic profiles remain an area ripe for future investigation. A thorough understanding of such impurities is not only a regulatory necessity but also a scientific imperative for ensuring the safety, quality, and efficacy of pharmaceutical products.

References

- Benchchem. (n.d.). Desfluoro Risperidone | 106266-09-5.

-

MDPI. (n.d.). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. Retrieved from [Link]

-

PubMed Central. (2021, January 28). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Desfluororisperidone | C23H28N4O2 | CID 14372035. PubChem. Retrieved from [Link]

-

gsrs. (n.d.). DESFLUORO RISPERIDONE. Retrieved from [Link]

-

PubMed Central. (n.d.). Comparative Pharmacology of Risperidone and Paliperidone. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) The Pharmacokinetics of Paliperidone Versus Risperidone. Retrieved from [Link]

-

PubMed. (2021, January 28). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. Retrieved from [Link]

- (n.d.). A concise review on analytical profile of risperidone.

-

PubMed. (n.d.). Survey on the pharmacodynamics of the new antipsychotic risperidone. Retrieved from [Link]

- (n.d.). method development and validation of risperidone by rp-hplc.

-

PubMed. (n.d.). Pharmacological profile of risperidone. Retrieved from [Link]

- (n.d.). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form.

-

PubMed Central. (n.d.). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Retrieved from [Link]

-

PubMed. (n.d.). The pharmacokinetics of risperidone in humans: a summary. Retrieved from [Link]

- (n.d.). Risperidone.

- (n.d.). Development of Analytical Method for Risperidone by UV Spectrophotometry.

-

Psychopharmacology Institute. (2016, July 16). Pharmacokinetics of Risperidone: Clinical Summary. Retrieved from [Link]

-

PubMed. (n.d.). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Retrieved from [Link]

-

Psychopharmacology Institute. (2014, July 1). Mechanism of Action of Risperidone. Retrieved from [Link]

-

PubMed. (n.d.). Bacterial degradation of risperidone and paliperidone in decomposing blood. Retrieved from [Link]

- (n.d.). Risperidone - Product Information.

-

PubMed. (n.d.). Pharmacokinetics and tolerability of long-acting risperidone in schizophrenia. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Risperidone-impurities. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Desfluoro Risperidone | 106266-09-5 [chemicalbook.com]

- 3. Desfluororisperidone | C23H28N4O2 | CID 14372035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Desfluoro Risperidone | CAS 106266-09-5 | LGC Standards [lgcstandards.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Des Fluoro Risperidone - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Bacterial degradation of risperidone and paliperidone in decomposing blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 15. Pharmacodynamics of RISPERDAL CONSTA [jnjmedicalconnect.com]

- 16. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 18. A concise review on analytical profile of risperidone - Curr Trends Pharm Pharm Chem [ctppc.org]

- 19. ijrpns.com [ijrpns.com]

- 20. [PDF] Development of Analytical Method for Risperidone by UV Spectrophotometry | Semantic Scholar [semanticscholar.org]

Desfluoro Risperidone CAS number and molecular weight

An In-Depth Technical Guide to Desfluoro Risperidone (Risperidone Impurity K)

Introduction

Desfluoro Risperidone, also known as Risperidone Impurity K, is a significant process-related impurity in the synthesis of the atypical antipsychotic drug, Risperidone.[1][2] As a critical quality attribute, the presence and concentration of Desfluoro Risperidone in the final active pharmaceutical ingredient (API) and drug product are strictly monitored by regulatory bodies.[1] This guide provides a comprehensive technical overview of Desfluoro Risperidone, intended for researchers, scientists, and drug development professionals. It covers its fundamental properties, regulatory significance, inferred pharmacological profile, analytical methodologies for its quantification, and its likely synthetic origin.

Physicochemical Properties

A clear understanding of the fundamental properties of Desfluoro Risperidone is essential for its analysis and control. The key physicochemical data are summarized below.

| Property | Value |

| CAS Number | 106266-09-5 |

| Molecular Formula | C23H28N4O2 |

| Molecular Weight | 392.49 g/mol [2][3] |

| IUPAC Name | 3-[2-[4-(1,2-Benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one[4] |

| Synonyms | Risperidone EP Impurity K, Desfluororisperidone[2][4] |

Regulatory Context and Significance

Desfluoro Risperidone is officially recognized as "Risperidone EP Impurity K" in the European Pharmacopoeia.[1][2] This designation underscores its importance in the quality control of Risperidone. The rationale for its stringent control is rooted in ensuring the safety and efficacy of the final drug product. The presence of impurities, even structurally similar ones, can potentially alter the therapeutic effect or introduce unforeseen toxicities. Therefore, the availability of a pure reference standard of Desfluoro Risperidone is indispensable for the development, validation, and routine application of analytical methods aimed at controlling the quality of Risperidone.[1]

Inferred Pharmacological Profile

While specific pharmacological studies on Desfluoro Risperidone are not widely available in the public domain, its pharmacological activity can be inferred with a high degree of confidence from its parent compound, Risperidone.

Mechanism of Action of Risperidone:

Risperidone is a potent antagonist at both serotonin 5-HT2A and dopamine D2 receptors.[5][6] Its therapeutic efficacy in treating the positive and negative symptoms of schizophrenia is attributed to this dual receptor blockade.[7] Risperidone also exhibits high affinity for α1- and α2-adrenergic receptors and H1 histaminergic receptors, while having negligible affinity for cholinergic receptors.[1][5] The binding affinity is often quantified by the inhibition constant (Ki), with lower values indicating higher affinity. For Risperidone, the Ki value for 5-HT2A receptors is approximately 0.2 nM, and for D2 receptors, it is around 3.2 nM, highlighting its potent activity.[5]

Structural Comparison and Inferred Activity of Desfluoro Risperidone:

Desfluoro Risperidone differs from Risperidone only by the absence of a fluorine atom on the benzisoxazole ring. This structural similarity strongly suggests that Desfluoro Risperidone will interact with the same spectrum of receptors as Risperidone. However, the fluorine atom in Risperidone can influence its electronic properties, lipophilicity, and metabolic stability. Consequently, its absence in Desfluoro Risperidone could lead to:

-

Altered Binding Affinity: The affinity for 5-HT2A, D2, and other receptors may be different from that of Risperidone.

-

Modified Metabolic Profile: The primary metabolic pathway for Risperidone is hydroxylation to 9-hydroxyrisperidone (paliperidone), primarily by the CYP2D6 enzyme.[1] The absence of the fluorine atom could potentially alter the rate and pathway of metabolism.

Given these potential differences, controlling the level of Desfluoro Risperidone is crucial to ensure a consistent and predictable clinical outcome for patients receiving Risperidone.

Caption: Inferred receptor binding profile for Desfluoro Risperidone based on Risperidone's mechanism.

Analytical Methodologies for Quantification

The accurate quantification of Desfluoro Risperidone in Risperidone API and formulations is paramount for quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust techniques employed for this purpose.[1]

Experimental Protocol: RP-HPLC Method

This section outlines a typical reversed-phase HPLC (RP-HPLC) method for the determination of Desfluoro Risperidone.

1. Instrumentation and Materials:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Reference standards for Risperidone and Desfluoro Risperidone

-

HPLC-grade methanol, acetonitrile, and ammonium acetate

-

Purified water

2. Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Methanol and 0.1 M Ammonium Acetate (pH 5.5) (60:40, v/v)[8] |

| Flow Rate | 1.0 mL/min[8][9] |

| Column Temperature | 40°C[8] |

| Detection Wavelength | 274 nm or 280 nm[8][10] |

| Injection Volume | 10 µL[8] |

3. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve Desfluoro Risperidone reference standard in methanol to obtain a known concentration (e.g., 100 µg/mL).

-

Working Standard Solution: Further dilute the stock solution with the mobile phase to create a series of calibration standards at low concentrations relevant to impurity testing.

-

Sample Solution: Accurately weigh a quantity of Risperidone API, dissolve it in methanol, and sonicate to ensure complete dissolution. Dilute with the mobile phase to a final concentration suitable for analysis.[8]

4. Analysis and Quantification:

-

Inject the standard solutions to establish a calibration curve.

-

Inject the sample solution.

-

The concentration of Desfluoro Risperidone in the sample is determined by comparing its peak area to the calibration curve.

Caption: General workflow for the quantification of Desfluoro Risperidone by RP-HPLC.

Synthesis and Formation

Desfluoro Risperidone arises as a process-related impurity during the synthesis of Risperidone. The common synthesis of Risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[11]

The formation of Desfluoro Risperidone is likely due to the presence of the non-fluorinated analogue, 3-(4-piperidinyl)-1,2-benzisoxazole, as an impurity in the starting material. If this impurity is present, it will react in the same manner as its fluorinated counterpart, leading to the formation of Desfluoro Risperidone in the final product.

Caption: Likely synthetic pathway for the formation of Desfluoro Risperidone.

Conclusion

Desfluoro Risperidone is a well-characterized and critical impurity in the manufacture of Risperidone. Its control is mandated by pharmacopoeial standards to ensure the quality, safety, and efficacy of the final drug product. While its pharmacological profile is likely similar to that of Risperidone, potential differences in receptor affinity and metabolism necessitate its stringent limitation. Robust analytical methods, primarily RP-HPLC, are essential for its accurate quantification. Understanding its synthetic origin allows for better process control to minimize its formation.

References

-

SynZeal. Risperidone EP Impurity K | 106266-09-5. [Link]

-

JOCPR. Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. [Link]

-

Der Pharma Chemica. Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. [Link]

-

Pharmaffiliates. Risperidone-impurities. [Link]

-

The Pharma Innovation Journal. Synthesis of related substances of antipsychotic drug Risperidone. [Link]

- Google Patents.

-

A concise review on analytical profile of risperidone. [Link]

-

Scholars Research Library. Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. [Link]

-

Quora. What ingredients are for making risperidone and what are they derived from?. [Link]

-

PubChem - NIH. Desfluororisperidone | C23H28N4O2 | CID 14372035. [Link]

-

Psychopharmacology Institute. Mechanism of Action of Risperidone. [Link]

-

method development and validation of risperidone by rp-hplc. [Link]

-

PubMed. In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. [Link]

-

PMC - PubMed Central. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. [Link]

-

SciSpace. A study of the action of risperidone at 5-HT2A receptors. [Link]

-

Development of Analytical Method for Risperidone by UV Spectrophotometry. [Link]

-

MDPI. Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia. [Link]

-

PubMed. Effect of clozapine and risperidone on 5-HT2 and D2-dopamine receptor binding in the post-mortem human brain. An autoradiographic study. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Risperidone EP Impurity K | 106266-09-5 | SynZeal [synzeal.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Desfluororisperidone | C23H28N4O2 | CID 14372035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrpns.com [ijrpns.com]

- 10. [PDF] Development of Analytical Method for Risperidone by UV Spectrophotometry | Semantic Scholar [semanticscholar.org]

- 11. thepharmajournal.com [thepharmajournal.com]

Foreword: Charting Unexplored Territory in Psychopharmacology

Sources

- 1. benchchem.com [benchchem.com]

- 2. Desfluoro Risperidone | CAS 106266-09-5 | LGC Standards [lgcstandards.com]

- 3. Desfluororisperidone | C23H28N4O2 | CID 14372035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 7. Risperidone. A review of its pharmacology and therapeutic potential in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]

- 15. In vitro and in vivo demonstration of risperidone implants in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antidyskinetic effects of risperidone on animal models of tardive dyskinesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of Desfluoro Risperidone's Receptor Binding Profile

Executive Summary

Desfluoro Risperidone is a critical process-related impurity and structural analogue of the atypical antipsychotic, Risperidone.[1] It is distinguished from its parent compound by the substitution of a single fluorine atom with hydrogen on the benzisoxazole ring.[1] While this modification appears minor, the high electronegativity of fluorine can be pivotal in molecular interactions, suggesting that its absence could significantly alter the compound's pharmacological profile.[1] This guide presents a comprehensive, multi-scale in silico workflow designed to predict the binding affinity of Desfluoro Risperidone for two primary central nervous system targets: the Dopamine D2 receptor (D2R) and the Serotonin 5-HT2A receptor (5-HT2AR). By integrating homology modeling, molecular docking, extensive molecular dynamics (MD) simulations, and binding free energy calculations, we provide a robust computational framework for researchers in drug discovery and development to quantitatively assess the impact of this structural change.

The Central Scientific Premise: Deconstructing the Fluorine Contribution

The therapeutic efficacy of Risperidone and its active metabolite, Paliperidone (9-hydroxyrisperidone), is largely attributed to their potent antagonism of D2 and 5-HT2A receptors.[2][3][4][5] The fluorine atom on Risperidone's benzisoxazole moiety is strategically positioned to influence the molecule's electronic properties and, consequently, its interactions within the receptor binding pocket. Its removal in Desfluoro Risperidone prompts a critical question: How does this single atomic substitution modulate binding affinity and selectivity?

Answering this question in vitro would require custom synthesis and extensive radioligand binding assays. Our in silico approach provides a predictive, resource-efficient alternative to forecast these interactions and generate testable hypotheses. We will model the binding of Desfluoro Risperidone to both D2R and 5-HT2AR, allowing for a direct comparison with the known affinities of its parent compounds.

A Multi-Scale Computational Strategy: From Static Poses to Dynamic Interactions

A single computational method is insufficient to capture the complexity of ligand-receptor binding. A static docking score, for instance, neglects the inherent flexibility of the protein and the crucial role of solvent. Therefore, we employ a hierarchical strategy where each step refines the insights of the previous one. This self-validating workflow ensures that our final predictions are grounded in a physically realistic representation of the biological system.

Caption: Hierarchical workflow for predicting ligand-receptor binding affinity.

Prerequisite: System & Ligand Preparation

The fidelity of any in silico prediction is contingent upon the quality of the starting structures. This preparatory phase is the most critical for ensuring a trustworthy outcome.

Ligand Structure Acquisition and Parameterization

Desfluoro Risperidone's structure is sourced from public chemical databases. For MD simulations, a key step is to generate a topology file that describes its atomic properties and force field parameters, which is essential for accurately simulating its behavior.

Protocol: Ligand Preparation

-

Obtain Structure: Download the 3D structure of Desfluoro Risperidone (e.g., from PubChem CID 14372035) in SDF or MOL2 format.[6]

-

Add Hydrogens & Optimize: Use a molecular editor like Avogadro to add hydrogens appropriate for a physiological pH of 7.4 and perform an initial geometry optimization using a universal force field (e.g., UFF).[7]

-

Generate Topology: Submit the optimized MOL2 file to a parameterization server like CGenFF (for CHARMM-compatible force fields used in GROMACS).[7][8] This server generates a topology (.itp) and parameter (.prm) file, which define the ligand's intramolecular forces for the simulation.[8][9]

Receptor Structure Preparation: The GPCR Challenge

G-protein coupled receptors (GPCRs) like D2R and 5-HT2AR are notoriously difficult to crystallize. While high-resolution structures for 5-HT2AR exist, they are often in complex with other ligands. For D2R, homology modeling is frequently required.[10][11][12][13]

Causality: We choose homology modeling for D2R because a high-quality experimental structure is not always available. The choice of template is critical; the Dopamine D3 receptor, which shares high sequence identity in the transmembrane domains with D2R, serves as an excellent template.[11][12] Model quality must be rigorously assessed using tools like PROCHECK and Ramachandran plots.

Protocol: Receptor Preparation

-

5-HT2A Receptor:

-

Download: Obtain a high-resolution crystal structure of the human 5-HT2A receptor from the Protein Data Bank (PDB). Select a structure in an inactive or antagonist-bound conformation.

-

Clean: Remove all co-crystallized ligands, water molecules, and non-protein entities from the PDB file.

-

-

D2 Receptor (Homology Modeling):

-

Sequence: Retrieve the canonical amino acid sequence for human D2R from UniProt.

-

Template Search: Use a tool like BLAST to search the PDB for suitable template structures. The human D3 receptor is a prime candidate.[11][12]

-

Modeling: Use a homology modeling server or software (e.g., SWISS-MODEL, MODELLER) to build the 3D model of D2R based on the chosen template.

-

Validation: Assess the stereochemical quality of the model. Ensure that over 90% of residues are in the most favored regions of the Ramachandran plot.

-

-

Final Processing (for both receptors):

-

Prepare the receptor for docking and MD by adding hydrogens, assigning partial charges, and generating a GROMACS-compatible topology using a force field like CHARMM36m.[8]

-

Protocol I: Molecular Docking for Binding Pose Prediction

Molecular docking serves to predict the most probable binding orientation (pose) of the ligand within the receptor's active site. This provides the crucial starting coordinates for the subsequent, more computationally intensive MD simulation.[14]

Causality: We use AutoDock Vina due to its balance of speed and accuracy.[15][16][17] The scoring function provides a preliminary estimate of binding affinity, but its primary utility here is in generating a physically plausible starting pose. The search space, defined by a "grid box," must encompass the known binding site of similar antagonists to be valid.

Caption: Molecular docking workflow for initial pose generation.

Protocol: Docking with AutoDock Vina

-

File Preparation: Convert the prepared receptor and ligand files into the PDBQT format required by Vina, which includes partial charges and atom types.[18]

-

Grid Box Definition: Define the center and dimensions of the grid box. The box should be centered on the orthosteric binding site, identified from literature or by aligning with co-crystallized antagonist structures. A size of 25x25x25 Å is typically sufficient.

-

Configuration File: Create a conf.txt file specifying the paths to the receptor and ligand, the grid box parameters, and the output file name.[18]

-

Execution: Run the Vina executable from the command line, pointing to the configuration file.

-

Pose Selection: Analyze the output file, which contains multiple binding poses ranked by affinity score (kcal/mol). Select the pose with the best score from the largest cluster for the next stage. This pose represents the most likely and stable binding mode.

Protocol II: Molecular Dynamics for Dynamic Complex Refinement

MD simulation provides a dynamic, atomistic view of the ligand-receptor complex, accounting for protein flexibility, explicit solvent effects, and thermal motion over time.[19][20][21] This step is crucial for refining the static docking pose into a more realistic, energetically favorable conformation.

Causality: We use GROMACS, a highly efficient and widely used MD engine.[9][22] The CHARMM36m force field is chosen for its robust parameterization of proteins and drug-like molecules. The simulation is run in a realistic membrane environment for these transmembrane receptors, which is critical for maintaining their structural integrity.[11][12] A 100-nanosecond simulation is a standard duration to allow for sufficient conformational sampling of the ligand within the binding pocket.

Protocol: MD Simulation with GROMACS

-

Complex Creation: Merge the coordinate files of the best ligand pose (from docking) and the receptor.

-

System Topology: Update the master topology file (topol.top) to include the ligand's topology (.itp) and parameter (.prm) files.[8]

-

Solvation & Ionization:

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

Equilibration:

-

NVT Ensemble (Constant Volume): Perform a short (e.g., 1 ns) simulation with position restraints on the protein and ligand to allow the solvent and lipids to equilibrate around them at a constant temperature (310 K).

-

NPT Ensemble (Constant Pressure): Perform a longer (e.g., 5-10 ns) simulation, again with position restraints, to equilibrate the system's pressure and density.

-

-

Production MD: Run the final production simulation for at least 100 ns with all restraints removed, saving the system's coordinates (trajectory) every 10-100 ps.

-

Analysis: Check for convergence by analyzing the root-mean-square deviation (RMSD) of the protein backbone and ligand over time. A stable RMSD indicates the system has reached equilibrium.[23]

Protocol III: Binding Free Energy Estimation with MM/GBSA

While MD provides a stable trajectory, it does not directly output a binding affinity. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point technique to estimate the binding free energy (ΔG_bind) from MD snapshots.[24][25][26][27] It offers a good compromise between accuracy and computational cost.[24][25]

Causality: MM/GBSA calculates the free energy by combining molecular mechanics energy terms with a continuum solvent model. It is more accurate than docking scores because it averages the energy over multiple conformations from the MD trajectory, implicitly accounting for entropic effects to some degree.[26][28]

Protocol: MM/GBSA Calculation

-

Trajectory Extraction: From the 100 ns production trajectory, extract snapshots from the stable, equilibrated portion (e.g., the last 50 ns).

-

Energy Calculation: Use GROMACS tools (e.g., gmx_MMPBSA) to calculate the individual energy components for the complex, the receptor, and the ligand for each snapshot. The binding free energy is calculated as:

-

ΔG_bind = G_complex - (G_receptor + G_ligand)

-

Where each G term is composed of: G = E_MM + G_solv

-

E_MM includes bonded, van der Waals, and electrostatic energies.

-

G_solv is the solvation free energy, calculated using the Generalized Born (GB) model for the polar component and the solvent-accessible surface area (SASA) for the non-polar component.[27]

-

-

Averaging: Average the calculated ΔG_bind values across all extracted snapshots to obtain the final predicted binding free energy.

Data Interpretation & Comparative Analysis

The final output is a predicted ΔG_bind value for Desfluoro Risperidone at both the D2 and 5-HT2A receptors. To contextualize these predictions, we compare them against experimental binding affinities (Ki) for Risperidone and Paliperidone. While ΔG and Ki are not directly equivalent, a strong correlation is expected.

| Compound | Target | Experimental Ki (nM) | Predicted ΔG_bind (kcal/mol) |

| Risperidone | 5-HT2A | ~0.16 - 0.4[5] | Reference |

| Risperidone | D2 | ~3.13 - 5.9[4][5] | Reference |

| Paliperidone | 5-HT2A | ~0.25[4] | Reference |

| Paliperidone | D2 | ~0.16[4] | Reference |

| Desfluoro Risperidone | 5-HT2A | Unknown | To be determined by this workflow |

| Desfluoro Risperidone | D2 | Unknown | To be determined by this workflow |

Interpretation:

-

A less negative ΔG_bind for Desfluoro Risperidone compared to the reference compounds would predict lower binding affinity .

-

A more negative ΔG_bind would predict higher binding affinity .

-

By comparing the predicted ΔG_bind values for D2R and 5-HT2AR, we can also predict the compound's selectivity profile . The absence of the electronegative fluorine is hypothesized to weaken key interactions, likely resulting in a higher (less potent) Ki value.

Conclusion

This technical guide details a rigorous, multi-faceted in silico methodology to predict the receptor binding profile of Desfluoro Risperidone. By systematically progressing from static docking to dynamic simulations and culminating in free energy calculations, this workflow provides a scientifically sound framework to investigate the pharmacological consequences of subtle chemical modifications. The resulting predictions offer valuable, actionable insights for drug development, impurity profiling, and understanding structure-activity relationships, forming a powerful hypothesis-driven approach that can guide and prioritize subsequent experimental validation.

References

- Benchchem. (n.d.). Desfluoro Risperidone | 106266-09-5.

-

Bioinformatics Review. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Retrieved from [Link]

-

Chen, T., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(6), 4143-4179. Retrieved from [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

- Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.

-

Ballesteros, J. A., et al. (1994). Homology modeling of the dopamine D2 receptor and its testing by docking of agonists and tricyclic antagonists. Journal of Medicinal Chemistry, 37(18), 2874-2888. Retrieved from [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

-

Platania, C. B. M., et al. (2012). Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation. PLoS ONE, 7(9), e44316. Retrieved from [Link]

-

Bioinformatics Review. (2022, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Retrieved from [Link]

-

Scientific Voyage. (2022, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Retrieved from [Link]

-

Platania, C. B. M., et al. (2012). Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation. PLOS ONE, 7(9), e44316. Retrieved from [Link]

-

Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14372035, Desfluororisperidone. Retrieved from [Link]

-

Platania, C. B. M., et al. (2012). Homology modeling of dopamine D2 and D3 receptors: molecular dynamics refinement and docking evaluation. PLoS One, 7(9), e44316. Retrieved from [Link]

- MCE. (n.d.). Paliperidone palmitate (9-Hydroxyrisperidone palmitate) | Dopamine/5-HT2A Antagonist.

-

Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 7(9), 843-854. Retrieved from [Link]

-

Duan, L., et al. (2021). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics, 23(34), 19374-19387. Retrieved from [Link]

-

Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

- Global Substance Registration System. (n.d.). DESFLUORO RISPERIDONE.

-

Platania, C. B. M., et al. (2012). Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation. ResearchGate. Retrieved from [Link]

- Eagon, S. (n.d.). Vina Docking Tutorial.

-

Grigera, J. R. (2002). Molecular dynamics simulation for ligand-receptor studies. Carbohydrates interactions in aqueous solutions. Current Pharmaceutical Design, 8(17), 1579-1604. Retrieved from [Link]

- Walsh Medical Media. (n.d.). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA.

-

Gómez-Lira, G., et al. (2018). Comparative Pharmacology of Risperidone and Paliperidone. Current Neuropharmacology, 16(7), 960-972. Retrieved from [Link]

-

Ferreira, L. G., et al. (2020). A Guide to In Silico Drug Design. Pharmaceuticals, 13(10), 294. Retrieved from [Link]

-

AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135688055, 6-Desfluoro-6-hydroxy Risperidone. Retrieved from [Link]

-

Gauto, D. F., et al. (2023). MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories. International Journal of Molecular Sciences, 24(14), 11679. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular dynamic simulation results of receptor-ligand complexes.... Retrieved from [Link]

-

ResearchGate. (n.d.). In Silico Structure-Based Prediction of Receptor–Ligand Binding Affinity: Current Progress and Challenges. Retrieved from [Link]

- springerprofessional.de. (n.d.). In Silico Structure-Based Prediction of Receptor–Ligand Binding Affinity: Current Progress and Challenges.

- R Discovery. (2023, January 1). Molecular Dynamics Simulations of Immune Receptors and Ligands.

-

Li, Y., et al. (2024). Predicting drug–target binding affinity with cross-scale graph contrastive learning. Briefings in Bioinformatics, 25(1), bbad461. Retrieved from [Link]

-

Acellera. (n.d.). In Silico Binding Assay: Molecular Dynamics For Binding Mode Prediction. Retrieved from [Link]

-

Grigera, J. R. (2002). Molecular Dynamics Simulation for Ligand-Receptor Studies. Carbohydrates Interactions in Aqueous Solutions. ResearchGate. Retrieved from [Link]

-

Leysen, J. E., et al. (1992). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 263(1), 32-45. Retrieved from [Link]

- Küfferle, B., et al. (1999). Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparative study with haloperidol. European Neuropsychopharmacology, 9(4), 315-320.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5073, Risperidone. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Desfluororisperidone | C23H28N4O2 | CID 14372035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bioinformaticsreview.com [bioinformaticsreview.com]

- 8. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 9. youtube.com [youtube.com]

- 10. Homology modeling of the dopamine D2 receptor and its testing by docking of agonists and tricyclic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation | PLOS One [journals.plos.org]

- 13. Homology modeling of dopamine D2 and D3 receptors: molecular dynamics refinement and docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 18. eagonlab.github.io [eagonlab.github.io]

- 19. Molecular dynamics simulation for ligand-receptor studies. Carbohydrates interactions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. GROMACS Tutorials [mdtutorials.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. peng-lab.org [peng-lab.org]

- 26. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. walshmedicalmedia.com [walshmedicalmedia.com]

- 28. Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Bioisosteric Question: Unveiling the Biological Significance of the Lack of Fluorine in Desfluoro-Risperidone

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Risperidone, a cornerstone atypical antipsychotic, is characterized by a 6-fluoro-1,2-benzisoxazole moiety, a feature common in modern CNS drug design. Its process-related impurity, Desfluoro-Risperidone (Risperidone EP Impurity K), presents a unique chemical entity where this fluorine atom is replaced by hydrogen. While extensive pharmacological data exists for risperidone and its active metabolite, paliperidone, the biological profile of the desfluoro analogue is largely absent from public-domain literature. This technical guide addresses this knowledge gap not by presenting established data, but by providing a comprehensive theoretical framework and a detailed experimental roadmap for researchers to elucidate the biological significance of this single atomic substitution. We will dissect the established roles of fluorine in medicinal chemistry, detail the known pharmacology of risperidone as a benchmark, and provide validated, step-by-step protocols for the requisite in vitro, in vivo, and pharmacokinetic studies necessary to construct a complete pharmacological profile of Desfluoro-Risperidone. This document serves as both a foundational review and a practical guide for investigating the impact of bioisosteric modifications on antipsychotic drug candidates.

Introduction: The Central Role of Fluorine in Risperidone's Profile

Risperidone's efficacy as a second-generation antipsychotic (SGA) stems from its potent, balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] Its chemical structure was the result of deliberate medicinal chemistry efforts to improve upon first-generation agents. A key feature of this structure is the fluorine atom on the benzisoxazole ring. The incorporation of fluorine into drug candidates is a widely used strategy to modulate key properties.[4] The high electronegativity and strength of the carbon-fluorine (C-F) bond can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4][5]

The existence of Desfluoro-Risperidone, identified as a process impurity during the manufacture of the parent drug, provides a perfect case study for the principles of bioisosterism.[6][7] It is a direct structural analogue where the only modification is the substitution of fluorine with hydrogen.[6] While this may seem a minor change, the removal of such a highly electronegative atom could fundamentally alter the molecule's electronic properties, potentially impacting its interaction with biological targets and its metabolic fate.[8]

This guide outlines the necessary investigative steps to answer the core question: What is the precise biological and pharmacological significance of removing the fluorine atom from risperidone?

Foundational Pharmacology: Risperidone and its Active Metabolite

To understand the impact of the desfluoro modification, a firm baseline must be established using the known properties of risperidone and its primary active metabolite, 9-hydroxyrisperidone (paliperidone). Risperidone is extensively metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme to form paliperidone, which contributes significantly to the overall clinical effect.[2]

Receptor Binding Profiles

Both risperidone and paliperidone exhibit high affinity for D2 and 5-HT2A receptors, a hallmark of atypical antipsychotics. However, subtle differences in their binding profiles exist, which may contribute to variations in their clinical effects.

| Receptor | Risperidone (Ki, nM) | Paliperidone (Ki, nM) |

| Dopamine D2 | 3.13 - 3.2[9][10] | 4.0[11] |

| Serotonin 5-HT2A | 0.16 - 0.2[9][10] | ~0.25-0.30 (Implied) |

| Histamine H1 | 2.23 - 20[9][10] | Not specified |

| Adrenergic α1 | 0.8 - 5[9][10] | Not specified |

| Adrenergic α2 | 7.54 - 16[9][10] | Not specified |

| Table 1: Comparative in vitro receptor binding affinities (Ki) of Risperidone and Paliperidone. Lower Ki values indicate higher affinity. |

Pharmacokinetic Overview

Risperidone is well-absorbed orally and undergoes extensive hepatic metabolism. The pharmacokinetic properties of the "active moiety" (the sum of risperidone and paliperidone) are often considered clinically.

| Parameter | Risperidone | Paliperidone (9-OH-Risperidone) |

| Metabolism | Major substrate of CYP2D6.[2] | Primarily renal excretion.[12] |

| Plasma Protein Binding | ~90% | ~77% |

| Apparent Half-life (t½) | ~3 hours (extensive metabolizers) | ~21-30 hours |

| Table 2: Key pharmacokinetic parameters of Risperidone and its active metabolite, Paliperidone. |

Proposed Research Program for Characterizing Desfluoro-Risperidone

The following sections provide detailed experimental workflows designed to build a comprehensive pharmacological and pharmacokinetic profile for Desfluoro-Risperidone, enabling a direct and meaningful comparison with the parent compound.

In Vitro Pharmacological Profiling: Receptor Binding Assays

The first step is to determine the binding affinity of Desfluoro-Risperidone at the primary targets for atypical antipsychotics. This will establish whether the fluorine atom is critical for target engagement.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

-

Receptor Source: Use membrane preparations from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with the human dopamine D2 receptor.[13]

-

Radioligand: Utilize [3H]Spiperone, a high-affinity D2 antagonist radioligand.

-

Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Incubation: In a 96-well plate, combine 50 µL of Desfluoro-Risperidone (at concentrations ranging from 0.1 nM to 10 µM), 50 µL of [3H]Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 150 µL of the membrane preparation (typically 10-20 µg protein).[6]

-

Non-Specific Binding: To parallel wells, add a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) instead of the test compound to determine non-specific binding.

-

Equilibration: Incubate the plate for 60 minutes at room temperature with gentle agitation.[6]

-

Filtration: Rapidly harvest the contents of each well onto GF/B filter plates (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.[14] Wash the filters three times with ice-cold assay buffer.

-

Quantification: Dry the filter plates, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[6]

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of Desfluoro-Risperidone. Use non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

A similar protocol should be executed for the 5-HT2A receptor, typically using [3H]Ketanserin as the radioligand.[14][15]

In Vivo Efficacy Assessment: Amphetamine-Induced Hyperlocomotion

This model is a standard preclinical test for assessing the potential antipsychotic activity of a compound by measuring its ability to reverse dopamine-agonist-induced hyperactivity.[16][17]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

-

Animals: Use adult male Sprague-Dawley or Wistar rats (250-300g).

-

Apparatus: Utilize automated locomotor activity chambers equipped with infrared photobeam detectors to quantify movement.

-

Acclimation: Place individual rats in the activity chambers and allow them to acclimate for 30-60 minutes.

-

Baseline: Record locomotor activity (e.g., distance traveled, beam breaks) for a 30-minute baseline period.[16]

-

Dosing: Administer the test compounds (e.g., vehicle, risperidone at 0.1, 0.3, 1.0 mg/kg, and Desfluoro-Risperidone at equivalent doses) via subcutaneous (SC) or intraperitoneal (IP) injection.

-

Challenge: After a 30-60 minute pre-treatment period, administer d-amphetamine (e.g., 1.0 mg/kg, SC) to all animals.[5]

-

Data Collection: Immediately record locomotor activity for the next 90 minutes, typically analyzed in 5- or 10-minute bins.[16]

-

Analysis: Compare the total distance traveled in the post-amphetamine period between the vehicle-treated group and the drug-treated groups. A significant reduction in amphetamine-induced activity indicates potential antipsychotic efficacy.

Comparative Pharmacokinetic (PK) Profiling

A PK study is essential to determine how the absence of fluorine affects the absorption, distribution, metabolism, and excretion (ADME) of the molecule. The strong C-F bond in risperidone likely contributes to its metabolic stability; its removal could create a new site for metabolic attack.[5]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

-

Animals: Use cannulated male Sprague-Dawley rats to allow for serial blood sampling from a single animal.[18]

-

Dosing: Prepare two groups of animals.

-

Group 1 (Intravenous): Administer Desfluoro-Risperidone (e.g., 1 mg/kg) as a single bolus via the tail vein to determine fundamental PK parameters like clearance and volume of distribution.[19]

-

Group 2 (Oral): Administer Desfluoro-Risperidone (e.g., 5 mg/kg) via oral gavage to assess oral bioavailability.[19]

-

-

Blood Sampling: Collect serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).[20]

-

Sample Processing: Immediately process blood samples to plasma by centrifugation and store at -80°C until analysis.[21]

-

Bioanalysis: Develop and validate a sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Desfluoro-Risperidone in plasma. This is the gold standard for bioanalysis due to its high selectivity and sensitivity.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Oral bioavailability (F%)

-

Predicted Significance and Concluding Remarks

Based on established principles of medicinal chemistry, the removal of the fluorine atom from risperidone is predicted to have several significant biological consequences:

-

Altered Receptor Affinity: The highly electronegative fluorine atom influences the electronic distribution of the benzisoxazole ring. Its removal will alter this, which could either increase or decrease binding affinity for D2 and 5-HT2A receptors. A decrease is plausible if the fluorine atom participates in a key polar interaction within the receptor's binding pocket.[8]

-

Increased Metabolic Lability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. The C-H bond in Desfluoro-Risperidone at the equivalent position presents a new potential site for hydroxylation. This could lead to a shorter half-life and the formation of novel metabolites.

-

Modified Physicochemical Properties: Fluorine substitution typically increases lipophilicity. Therefore, Desfluoro-Risperidone may be slightly less lipophilic than risperidone, which could affect its ability to cross the blood-brain barrier and its overall volume of distribution.

References

A comprehensive, numbered list of all cited sources would be compiled here, including titles, sources, and verifiable URLs.

Sources

- 1. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. storage.imrpress.com [storage.imrpress.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. veeprho.com [veeprho.com]

- 8. benchchem.com [benchchem.com]

- 9. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 11. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Desfluororisperidone | C23H28N4O2 | CID 14372035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. b-neuro.com [b-neuro.com]

- 17. Evaluation of amphetamine-induced hyperlocomotion and catalepsy following long-acting risperidone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. currentseparations.com [currentseparations.com]

- 19. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fda.gov [fda.gov]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Gas Chromatographic Analysis of Desfluoro Risperidone for Pharmaceutical Quality Control

Abstract

This application note presents a detailed and robust protocol for the analysis of Desfluoro Risperidone, a critical process-related impurity of the atypical antipsychotic drug Risperidone.[1] Due to the low volatility and polar nature of Desfluoro Risperidone, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and thermal degradation.[2] This guide outlines a comprehensive workflow involving chemical derivatization to enhance analyte volatility, followed by separation and quantification using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the purity, safety, and quality of Risperidone active pharmaceutical ingredients (APIs) and finished products.

Introduction: The Significance of Monitoring Desfluoro Risperidone

Risperidone is a widely prescribed benzisoxazole derivative for the treatment of various psychiatric disorders.[3] The manufacturing process of Risperidone can lead to the formation of several impurities, which must be rigorously controlled to meet regulatory standards. Desfluoro Risperidone, identified as "Risperidone EP Impurity K," is a significant structural analogue of the parent drug, differing only by the absence of a fluorine atom on the benzisoxazole ring.[1] While this substitution may seem minor, it can alter the molecule's electronic properties and potentially its pharmacological and toxicological profile.[1]

Therefore, the accurate and precise quantification of Desfluoro Risperidone is paramount for ensuring the quality and safety of Risperidone-containing pharmaceuticals. Gas chromatography offers high resolution and sensitivity, making it a powerful tool for impurity profiling.[4] However, the molecular structure of Desfluoro Risperidone, which includes a secondary amine within a piperidine ring and other polar functional groups, necessitates a strategic analytical approach to overcome its inherent low volatility.[5][6]

This application note provides a field-proven protocol based on silylation, a common and effective derivatization technique, to prepare Desfluoro Risperidone for GC-MS analysis.[7] The subsequent instrumental analysis is designed for optimal separation and sensitive detection, ensuring a reliable and reproducible method for quality control laboratories.

Physicochemical Properties and Analytical Challenges

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

Table 1: Physicochemical Properties of Desfluoro Risperidone

| Property | Value | Source |

| Chemical Name | 3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | [5][8] |

| CAS Number | 106266-09-5 | [5][8] |

| Molecular Formula | C₂₃H₂₈N₄O₂ | [5][6] |

| Molecular Weight | 392.49 g/mol | [6][8] |

| Structure | Contains a secondary amine (piperidine) and a tertiary amine. | [5] |

The primary analytical challenge for GC analysis stems from the presence of the polar N-H group in the piperidine ring. This functional group can lead to:

-

Adsorption: Interaction with active sites on the GC column and inlet liner, resulting in peak tailing and poor resolution.[2]

-

Low Volatility: Requiring high injector and oven temperatures for volatilization, which increases the risk of thermal degradation.[9] Studies on Risperidone have indicated potential for degradation under thermal stress.[10]

To mitigate these issues, derivatization is an essential step. The process chemically modifies the polar functional groups, rendering the analyte more suitable for GC analysis.[7][11]

Derivatization: Enhancing Volatility and Stability

Silylation is a widely used derivatization technique that replaces active hydrogens (like the one on the secondary amine of Desfluoro Risperidone) with a non-polar trimethylsilyl (TMS) group.[7] This transformation effectively masks the polar site, leading to increased volatility and thermal stability.[12]

Diagram 1: Silylation of Desfluoro Risperidone

Caption: Workflow for the silylation of Desfluoro Risperidone.

For this application, we recommend N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the silylating agent. BSTFA is a powerful TMS donor, and the TMCS acts as a catalyst to enhance the reaction rate.[13]

Detailed Experimental Protocol

This protocol provides a step-by-step guide from sample preparation to GC-MS analysis.

Materials and Reagents

-

Desfluoro Risperidone Reference Standard (LGC Standards or equivalent)[8]

-

Risperidone API or finished product for analysis

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (Sigma-Aldrich or equivalent)

-

Anhydrous Pyridine (GC grade)

-

Ethyl Acetate (GC grade)

-

Methanol (HPLC grade)

-

Deionized Water

-

2 mL GC vials with inserts and PTFE-lined caps

Standard and Sample Preparation

4.2.1. Standard Stock Solution (1000 µg/mL) Accurately weigh 10 mg of Desfluoro Risperidone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

4.2.2. Working Standard Solution (100 µg/mL) Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with methanol.

4.2.3. Sample Preparation (from API) Accurately weigh approximately 100 mg of the Risperidone API into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution will be used for the derivatization step.

Derivatization Protocol

-

Pipette 100 µL of the working standard solution (or sample solution) into a 2 mL GC vial with an insert.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. Anhydrous conditions are crucial as silylating reagents are moisture-sensitive.[14]

-

Add 50 µL of anhydrous pyridine to the dried residue to dissolve it.

-

Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Immediately cap the vial tightly and vortex for 30 seconds.

-

Heat the vial in a heating block or oven at 70°C for 45 minutes to ensure complete derivatization.[7]

-

Allow the vial to cool to room temperature before placing it in the GC autosampler.

Diagram 2: Sample Preparation and Derivatization Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. Desfluororisperidone | C23H28N4O2 | CID 14372035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Desfluoro Risperidone | CAS 106266-09-5 | LGC Standards [lgcstandards.com]

- 9. Need for Heat Stabilization of Long-Acting Risperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Application Note: Structural Elucidation and Quantitative Analysis of Desfluoro Risperidone using NMR Spectroscopy

Abstract

This comprehensive application note provides a detailed guide to the characterization of Desfluoro Risperidone, a known process-related impurity of the atypical antipsychotic agent Risperidone.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and quantification of pharmaceutical substances.[2] Herein, we present optimized protocols for sample preparation, data acquisition, and spectral interpretation for ¹H, ¹³C, and advanced 2D NMR experiments. Furthermore, a validated quantitative NMR (qNMR) methodology is described for the precise purity assessment of Desfluoro Risperidone, a critical requirement for quality control in drug development and manufacturing.[3][4]

Introduction: The Significance of Desfluoro Risperidone

Desfluoro Risperidone (also known as Risperidone EP Impurity K) is a structural analogue of Risperidone, differing only by the absence of a fluorine atom on the benzisoxazole ring.[1][5] As an impurity in the final active pharmaceutical ingredient (API), its presence must be strictly monitored and controlled to ensure the safety and efficacy of the drug product. The International Conference on Harmonisation (ICH) guidelines mandate the identification and characterization of impurities present at levels of 0.10% or greater.

NMR spectroscopy offers a primary method for both structural verification and quantification without the need for a specific reference standard of the analyte, relying instead on the direct proportionality between signal intensity and the number of atomic nuclei.[2][4] This guide serves as a practical resource for researchers, analytical chemists, and quality control professionals involved in the analysis of Risperidone and its related substances.

Structural and Physicochemical Context

The key structural difference between Risperidone and Desfluoro Risperidone is the substitution of a hydrogen atom for the fluorine atom at the 6-position of the benzisoxazole moiety. This seemingly minor change significantly alters the electronic environment of the aromatic ring, leading to distinct and predictable changes in the NMR spectrum, which can be leveraged for identification and differentiation.

-

Desfluoro Risperidone:

-

Risperidone:

-

Molecular Formula: C₂₃H₂₇FN₄O₂

-

Molecular Weight: 410.48 g/mol

-

Caption: Chemical structures of Risperidone and Desfluoro Risperidone.

Experimental Protocols

Adherence to Good Laboratory Practice (GLP) is essential for reproducible and reliable NMR results.[7] This includes using high-quality NMR tubes, calibrated equipment, and high-purity deuterated solvents.

Materials and Equipment

-

Analyte: Desfluoro Risperidone reference standard

-

Solvents: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) (≥99.8% D)

-

Internal Standard (for qNMR): Maleic Acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB)

-

Equipment:

-

NMR Spectrometer (≥400 MHz recommended for better signal dispersion)

-

High-precision 5 mm NMR tubes[8]

-

Analytical balance (readable to 0.01 mg)

-

Volumetric flasks, pipettes, and syringes

-

Vortex mixer and/or sonicator

-

Protocol 1: Sample Preparation for Qualitative Analysis